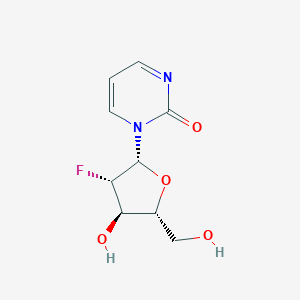

2'-Arafluorozebularine

Description

Contextualization within Nucleoside Analog Research

2'-Arafluorozebularine is a synthetic pyrimidine (B1678525) nucleoside analog. Nucleoside analogs are structurally similar to the natural nucleosides that constitute the building blocks of DNA and RNA. scirp.org Due to their modified structure, these compounds can interfere with the synthesis of nucleic acids, leading to the termination of DNA or RNA chains or the induction of non-functional genetic material. This mechanism is the basis for their use as anticancer and antiviral agents. scirp.orgnih.gov

The parent compound, zebularine (B1662112) (1-(β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one), is a known inhibitor of DNA methyltransferases (DNMTs). oup.complos.org DNA methylation is a crucial epigenetic mechanism that regulates gene expression, and its dysregulation is a hallmark of many cancers. acs.orgtandfonline.com By inhibiting DNMTs, compounds like zebularine can lead to the re-expression of tumor suppressor genes that have been silenced, thereby exerting an antitumor effect. oup.complos.org

2'-Arafluorozebularine, as a fluorinated analog of zebularine, was developed as part of academic efforts to enhance the therapeutic properties of the parent compound. The introduction of a fluorine atom at the 2'-position of the arabinofuranosyl sugar moiety is a common strategy in medicinal chemistry to improve metabolic stability and biological activity. oup.comscilit.com This modification can alter the sugar pucker conformation and the molecule's affinity for key enzymes. acs.org

Historical Perspectives on its Academic Development and Initial Evaluation

The academic exploration of 2'-Arafluorozebularine is rooted in the broader investigation of fluorinated nucleosides and their potential as therapeutic agents. The synthesis of 2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides, the core structure of 2'-Arafluorozebularine, has been a subject of significant academic interest. Various synthetic routes have been developed to produce these compounds, often involving multi-step processes starting from readily available sugar derivatives. oup.comresearchgate.netnih.gov These synthetic endeavors have been crucial in providing the necessary material for biological evaluation.

A pivotal early study by Driscoll and colleagues in 1991 investigated the antitumor properties of zebularine and its fluorinated analogs. acs.org This research laid the groundwork for understanding how modifications to the zebularine structure could impact its biological activity. The initial evaluations of these compounds typically involved screening them against various cancer cell lines to determine their cytotoxic effects.

Further academic research has focused on the mechanism of action of zebularine and related compounds as inhibitors of DNA methyltransferases. plos.orgnih.govnih.gov Studies have shown that zebularine is incorporated into DNA and forms a covalent complex with DNMTs, leading to their inactivation. nih.govnih.gov It is hypothesized that 2'-Arafluorozebularine acts through a similar mechanism, with the fluorine substitution potentially enhancing its interaction with the target enzyme.

Research Findings on Related DNMT Inhibitors

To understand the context of 2'-Arafluorozebularine's evaluation, it is useful to consider data from studies on other well-known DNMT inhibitors.

| Compound | Cell Line | IC50 (μM) | Key Findings |

| Zebularine | T24 human bladder carcinoma | ~1000 (for p16 demethylation) | Less toxic than 5-Aza-CR at concentrations inducing similar demethylation. oup.com |

| 5-azacytidine (B1684299) (5-Aza-CR) | T24 human bladder carcinoma | ~100 (for p16 demethylation) | Induces p16 expression in a dose-dependent manner. oup.com |

| Decitabine (5-Aza-CdR) | T24 human bladder carcinoma | ~3 | Shows robust induction of p16 expression. oup.com |

| Zebularine | Human bladder cancer T24 cells | ~120 | Approximately seven-fold higher IC50 than 5-azacytidine in these cells. researchgate.net |

| 5-azacytidine (5-Aza-CR) | Human bladder cancer T24 cells | ~17.4 | More potent than zebularine in this cell line. researchgate.net |

This table presents data on related compounds to provide a comparative context for the academic evaluation of DNMT inhibitors. Specific IC50 values for 2'-Arafluorozebularine are not widely available in the public domain.

The initial academic evaluations of fluorinated nucleosides like 2'-Arafluorozebularine have been instrumental in shaping the direction of research in this field. These studies have highlighted the potential of these compounds as therapeutic agents and have provided a foundation for further preclinical and clinical investigations.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O4/c10-6-7(14)5(4-13)16-8(6)12-3-1-2-11-9(12)15/h1-3,5-8,13-14H,4H2/t5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIKHPATWLOZFO-ULAWRXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929510 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136675-88-2 | |

| Record name | 2'-Arafluorozebularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136675882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modification of 2 Arafluorozebularine

Established Synthetic Pathways

The synthesis of 2'-Arafluorozebularine, also known as 2'-deoxy-2'-fluoro-arabino-zebularine, generally follows established procedures for the synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides (2'F-ANA). These methods typically involve the construction of a key fluorinated sugar intermediate, which is then coupled with a protected pyrimidin-2-one base.

A common approach starts from a readily available sugar, such as D-arabinose. The synthesis can be conceptually outlined in the following key stages:

Protection of the Sugar Moiety: The hydroxyl groups of the starting sugar are protected to ensure regioselective reactions in subsequent steps. This is often achieved by treatment with protecting groups like benzoyl or acetyl groups.

Fluorination of the 2'-Position: The introduction of the fluorine atom at the 2'-position with arabino configuration is a critical step. This is typically accomplished using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction proceeds via a nucleophilic substitution, where the hydroxyl group at the 2'-position is replaced by a fluorine atom.

Formation of the Glycosyl Donor: The protected and fluorinated sugar is then converted into a suitable glycosyl donor, such as a glycosyl bromide or acetate. This activated sugar derivative is ready for coupling with the nucleobase.

Glycosylation Reaction: The key carbon-nitrogen bond is formed by coupling the glycosyl donor with a silylated pyrimidin-2-one base. This reaction, often carried out under Lewis acid catalysis, establishes the β-glycosidic linkage.

Deprotection: Finally, all protecting groups are removed from the sugar and the base to yield the final product, 2'-Arafluorozebularine.

A representative synthetic scheme, adapted from the synthesis of related 2'-fluoroarabinonucleosides, is depicted below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | D-Arabinose | Acetic anhydride, Pyridine | 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose |

| 2 | 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose | Diethylaminosulfur trifluoride (DAST) | 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranose |

| 3 | 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranose | HBr in Acetic Acid | 3,5-Di-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide |

| 4 | 3,5-Di-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide, Silylated pyrimidin-2-one | Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | Protected 2'-Arafluorozebularine |

| 5 | Protected 2'-Arafluorozebularine | Sodium methoxide (B1231860) in Methanol | 2'-Arafluorozebularine |

This pathway provides a reliable method for the preparation of 2'-Arafluorozebularine, allowing for the synthesis of sufficient quantities for further biological and chemical studies.

Strategies for Targeted Chemical Derivatization

Targeted chemical derivatization of 2'-Arafluorozebularine can be employed to modulate its physicochemical properties, such as solubility, stability, and cell permeability, as well as to probe its interactions with biological targets. Modifications can be introduced at various positions on both the pyrimidin-2-one base and the sugar moiety.

Modification of the Pyrimidin-2-one Ring:

The pyrimidin-2-one ring offers several sites for chemical modification. The C5 position is a common target for derivatization in pyrimidine (B1678525) nucleosides. mostwiedzy.pl Various substituents can be introduced at this position to enhance biological activity.

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine, iodine) at the C5 position can be achieved using N-halosuccinimides (NCS, NBS, NIS).

Alkylation and Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce alkyl or aryl groups at the C5 position. This requires prior activation of the C5 position, for instance, by halogenation.

Alkynylation: Sonogashira coupling allows for the introduction of alkyne functionalities, which can serve as handles for further modifications via click chemistry.

Modification of the Sugar Moiety:

The 2'-ara-fluoro group is a key feature of the molecule, but other positions on the sugar can be modified.

5'-Hydroxyl Group: The primary hydroxyl group at the 5'-position is a versatile site for derivatization. It can be esterified, etherified, or converted to a phosphate (B84403) or phosphonate (B1237965) group. These modifications can influence the compound's prodrug potential and its ability to be incorporated into nucleic acids.

3'-Hydroxyl Group: The 3'-hydroxyl group is crucial for the incorporation of nucleosides into DNA or RNA. Modifications at this position, such as conversion to an azide (B81097) or an ether, can be used to create chain terminators or probes for biological studies.

The choice of derivatization strategy depends on the desired properties of the final compound and the specific research questions being addressed.

Design and Synthesis of Analogues of 2'-Arafluorozebularine

The design and synthesis of analogues of 2'-Arafluorozebularine aim to explore the structure-activity relationship and to develop compounds with improved pharmacological profiles. Analogue design can involve modifications to the pyrimidine base, the sugar moiety, or both.

Base-Modified Analogues:

The pyrimidin-2-one ring can be replaced with other heterocyclic systems to investigate the importance of the base for biological activity. For example, analogues with different substitution patterns on the pyrimidine ring or with entirely different heterocyclic cores, such as triazoles or imidazoles, could be synthesized. The synthesis of such analogues would involve the coupling of the fluorinated sugar intermediate with the corresponding modified or alternative heterocyclic base.

Sugar-Modified Analogues:

Modifications to the sugar moiety can significantly impact the conformational preferences of the nucleoside and its recognition by enzymes.

Alternative Sugars: The arabinofuranose ring can be replaced by other sugars, such as ribofuranose or xylofuranose, to investigate the influence of stereochemistry at different positions.

Carbocyclic Analogues: Replacing the furanose oxygen with a methylene (B1212753) group leads to carbocyclic analogues. These analogues are often more resistant to enzymatic cleavage of the glycosidic bond, leading to increased metabolic stability. The synthesis of carbocyclic analogues requires the preparation of a corresponding fluorinated carbocyclic sugar intermediate.

L-Nucleoside Analogues: The synthesis of the enantiomeric L-form of 2'-Arafluorozebularine, starting from L-arabinose, could lead to compounds with different biological activities and metabolic fates compared to the natural D-form.

Mechanistic Elucidation of 2 Arafluorozebularine S Biological Actions

Enzymatic Inhibition Profiles

2'-Arafluorozebularine functions as an inhibitor of several critical enzyme systems. Its intracellular activity is contingent on phosphorylation to its mono-, di-, and triphosphate forms by cellular kinases. The resulting triphosphate is the active metabolite that directly competes with natural nucleotides for incorporation by polymerases or interaction with other enzymes.

Nucleoside analogs containing an arabinose sugar moiety, such as Vidarabine (Ara-A), are known to function as antivirals by inhibiting viral DNA polymerases. The mechanism often involves chain termination, where the arabinosyl sugar, once incorporated into a growing DNA chain, presents a 3'-hydroxyl group in a trans position relative to the 2'-hydroxyl. This stereochemistry can hinder the formation of the subsequent 3'-5' phosphodiester bond, thereby halting the elongation of the nucleic acid chain. youtube.com This principle is fundamental to methods like Sanger sequencing and the action of many antiviral drugs. youtube.commdpi.com

For some polymerases, arabinofuranosyl nucleotides act as obligate chain-terminators. For instance, the active triphosphate form of Fludarabine (F-araATP) was found to terminate the synthesis of primer RNA by DNA primase. nih.gov However, this effect is not universal across all polymerases. Studies have shown that for DNA polymerase α, an incorporated arabinofuranosyl nucleotide does not necessarily terminate the chain; rather, the next correct nucleotide can be added, making it an alternate, non-terminating substrate. nih.gov

Currently, specific research detailing the inhibitory activity and chain termination efficiency of 2'-Arafluorozebularine triphosphate against specific viral RNA or DNA polymerases is limited in the available scientific literature. Its potential as a viral polymerase inhibitor is inferred from the general mechanism of arabinonucleoside analogs, but dedicated enzymatic assays are required to establish its specific inhibition profile and spectrum of antiviral activity.

Cytidine (B196190) deaminase (CDA) is a key enzyme in the pyrimidine (B1678525) salvage pathway that deaminates cytidine and its analogs, often converting active drugs into inactive metabolites. mdpi.com The parent compound, zebularine (B1662112), was originally synthesized as a potent, transition-state inhibitor of CDA. selleck.co.jpresearchgate.net Research confirms that 2'-Arafluorozebularine (ara-zebularine) retains this potent inhibitory capacity. A study directly comparing derivatives of zebularine demonstrated that the Ki of ara-zebularine was comparable to that of the parent compound. tandfonline.com Given that zebularine has a reported Ki of approximately 2 μM, 2'-Arafluorozebularine is also considered a strong inhibitor of this enzyme. selleck.co.jp This inhibition protects both itself and other co-administered cytidine analogs from metabolic inactivation.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| 2'-Arafluorozebularine | Cytidine Deaminase (CDA) | Comparable to Zebularine | tandfonline.com |

| Zebularine | Cytidine Deaminase (CDA) | ~ 2 µM | selleck.co.jp |

The most significant other enzymatic targets of 2'-Arafluorozebularine are the DNA methyltransferases (DNMTs). Its parent compound, zebularine, is a well-established mechanism-based inhibitor of DNMTs. nih.govnih.gov After being converted to its deoxyribonucleoside triphosphate form and incorporated into DNA in place of cytosine, it forms a stable, covalent complex with DNMT enzymes (DNMT1, DNMT3a, DNMT3b) that attempt to methylate the base. selleck.co.jpplos.org This enzymatic trapping depletes active DNMTs in the cell, leading to passive, replication-dependent demethylation of the genome. nih.gov This mechanism is considered central to its anti-cancer effects, as it can reactivate tumor suppressor genes silenced by promoter hypermethylation. nih.govresearchgate.net

Additionally, studies on zebularine have shown that its downstream effects can modulate signaling kinases. Treatment of hepatocellular carcinoma cells with zebularine was found to upregulate the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), suggesting a role for this pathway in zebularine-induced cell-cycle arrest. nih.gov

| Compound Class | Target Enzyme | Mechanism of Action | Reference |

| Cytidine Analog (Zebularine) | DNA Methyltransferases (DNMTs) | Incorporation into DNA followed by covalent trapping of the enzyme. | selleck.co.jp |

| Cytidine Analog (Zebularine) | Mitogen-Activated Protein Kinase (MAPK) | Upregulation of p44/42 phosphorylation. | nih.gov |

Molecular Interactions with Nucleic Acids (RNA/DNA)

Once 2'-Arafluorozebularine is metabolized and incorporated into a nucleic acid strand, the 2'-fluoro-arabinose sugar profoundly influences the structure and properties of the duplex. The resulting nucleic acid is known as 2'-Fluoro-arabinonucleic Acid (FANA). The fluorine atom at the 2' position is strongly electronegative and favors a C3'-endo sugar pucker, which is characteristic of an A-form helical structure, similar to that of RNA.

When a FANA strand hybridizes with a complementary RNA strand, the resulting FANA/RNA duplex predominantly adopts an A-form helix. This structure is further stabilized by a network of pseudohydrogen bonding interactions between the 2'-Fluorine and the C8-Hydrogen of purine (B94841) bases (2'F-H8). This interaction contributes to the high binding affinity of FANA for RNA, which is greater than that of a natural DNA/RNA hybrid. This property makes FANA oligonucleotides effective tools in antisense applications.

Identification of Other Intracellular Molecular Targets

Beyond direct enzyme inhibition, the biological actions of 2'-Arafluorozebularine are mediated by its effects on broader cellular pathways, primarily as a consequence of DNA demethylation.

One critical target pathway identified through studies with zebularine is the cGAS-STING pathway, a key component of the innate immune system. By inhibiting DNMTs, zebularine can induce the expression of endogenous retroviral elements, leading to the formation of double-stranded RNA and DNA intermediates in the cytoplasm. These nucleic acids are sensed by the cGAS-STING pathway, triggering a type I interferon response. This, in turn, enhances tumor cell immunogenicity and improves antigen processing and presentation, promoting an anti-tumor immune response mediated by CD4+ and CD8+ T cells. nih.gov

Furthermore, the epigenetic modulation caused by DNMT inhibitors can impact major developmental and oncogenic signaling pathways. The Sonic Hedgehog (SHH) signaling pathway, which relies on the GLI family of transcription factors, is a known target. oatext.com Aberrant SHH signaling is implicated in various cancers, and its activity can be regulated by epigenetic mechanisms. frontiersin.orgoncotarget.com By altering DNA methylation patterns, compounds like 2'-Arafluorozebularine have the potential to modulate the expression of key components of the SHH pathway, thereby affecting cell proliferation and differentiation. The downstream effects of zebularine have also been shown to involve the modulation of crucial cell cycle regulatory proteins, including p53, p21, and Bcl-2. nih.gov

Preclinical Biological Activity of 2 Arafluorozebularine

Antiviral Efficacy Studies

The antiviral potential of 2'-fluoro-arabinofuranosyl nucleoside analogs, a class to which 2'-Arafluorozebularine belongs, has been a subject of significant investigation. Studies have explored their efficacy against a range of viral pathogens in both cell culture and animal models.

Derivatives of 2'-fluorinated arabinosides have demonstrated notable potency and selectivity against certain DNA viruses, particularly herpesviruses. For instance, compounds structurally similar to 2'-Arafluorozebularine, such as 5-(2-fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU), have shown potent and selective anti-herpesvirus activity in vitro. nih.gov Their efficacy is highlighted by low minimum inhibitory concentrations for Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov The selectivity of these compounds is underscored by their minimal inhibition of cell proliferation at relatively high concentrations. nih.gov

Another related compound, 2'-Fluoro-5-iodoarabinosylcytosine (FIAC), has demonstrated potent antiviral activity against herpes simplex virus types 1 and 2, as well as cytomegalovirus. nih.gov In virus-infected cells, FIAC is metabolized to its active triphosphate form and incorporated into viral DNA, inhibiting viral replication at concentrations as low as 10 nM. nih.gov

While much of the research has focused on DNA viruses, the parent compound, Zebularine (B1662112), has been noted to induce the expression of interferon-stimulated genes (ISGs), which are crucial for the innate immune response against viral infections, including those caused by RNA viruses. nih.gov This suggests a potential, albeit indirect, mechanism by which derivatives like 2'-Arafluorozebularine might exhibit activity against RNA viruses.

Table 1: In Vitro Antiviral Activity of Related 2'-Fluoro-Arabinofuranosyl Nucleoside Analogs

| Compound | Virus | Activity Metric | Result |

|---|---|---|---|

| FEFAU | Herpes Simplex Virus 1 (HSV-1) | Minimum Inhibitory Concentration | Potent Inhibition |

| FEFAU | Herpes Simplex Virus 2 (HSV-2) | Minimum Inhibitory Concentration | Inhibition comparable to Acyclovir nih.gov |

| FIAC | Herpes Simplex Virus 1 & 2 | Effective Concentration | Potent Inhibition (as low as 10 nM) nih.govnih.gov |

| FIAC | Cytomegalovirus (CMV) | Effective Concentration | Potent Inhibition nih.gov |

Note: Data presented is for structurally related compounds, not directly for 2'-Arafluorozebularine.

The in vivo antiviral efficacy of 2'-fluorinated arabinosides has been evaluated in various animal models of viral infection. In systemic and cutaneous HSV-1 infection models in mice, compounds like FEFAU were found to be less potent than the reference compound CEDU in suppressing lesion development and reducing mortality. nih.gov Furthermore, in HSV-2 infections in both mice and guinea pigs, these compounds were observed to be virtually ineffective. nih.gov

However, studies with FIAC have shown more promising results. In a randomized, double-blind study involving immunosuppressed individuals with varicella-zoster virus infections, FIAC was found to be therapeutically superior to adenine arabinoside (ara-A). nih.gov Patients treated with FIAC had a shorter time to the appearance of the last new lesion and experienced faster pain reduction and crusting of lesions. nih.gov

Antitumor Efficacy Studies

As a derivative of the DNA methyltransferase (DNMT) inhibitor Zebularine, 2'-Arafluorozebularine is anticipated to possess antitumor properties. Research on Zebularine provides a strong basis for the expected anticancer effects of its derivatives.

Zebularine has demonstrated dose- and time-dependent cytotoxicity against various cancer cell lines. For instance, it has shown considerable cytotoxic activity against malignant melanoma cells (A375 and Colo-679) while exhibiting no cytotoxicity against non-tumorigenic keratinocytes. mdpi.com This selective cytotoxicity is a desirable characteristic for an anticancer agent. Studies have also shown that Zebularine can reverse aberrant DNA methylation and effectively induce apoptosis in KMT2A-rearranged acute lymphoblastic leukemia (ALL) cells. researchgate.net

The cytotoxic effects of related compounds have also been documented. FIAC, for example, exhibits limited cytotoxicity to untransfected cells, with a 50% inhibitory concentration (IC50) of 21.7 μM, suggesting it is not a significant substrate for host thymidine kinase. nih.gov

Table 2: In Vitro Cytotoxicity of Zebularine against Human Cancer Cell Lines

| Cell Line | Cancer Type | Activity Metric | Result |

|---|---|---|---|

| A375 | Malignant Melanoma | Cytotoxicity | Significant dose- and time-dependent cytotoxicity mdpi.com |

| Colo-679 | Malignant Melanoma | Cytotoxicity | Considerable cytotoxic activity mdpi.com |

| KMT2A-rearranged ALL cells | Acute Lymphoblastic Leukemia | Apoptosis Induction | Effective induction of apoptosis researchgate.net |

Note: Data presented is for the parent compound Zebularine, not directly for 2'-Arafluorozebularine.

The in vivo antitumor activity of Zebularine has been demonstrated in syngeneic tumor models. In mice bearing B16 melanoma tumors, treatment with Zebularine led to the upregulation of interferon-stimulated genes within the tumors and suppressed tumor growth. nih.gov This antitumor effect was found to be dependent on the host's immune system, as the efficacy was abolished in nude mice. nih.gov

Further studies have shown that Zebularine treatment can delay tumor growth and reduce tumor weight in immunocompetent mice with B16F10 melanoma, CT26 colon carcinoma, and MC38 colon adenocarcinoma. nih.gov The therapeutic effect of Zebularine was largely abolished in mice deficient in key components of the innate immune signaling pathway, such as cGAS or STING, highlighting the role of the immune system in its antitumor activity. nih.gov

Investigation of Other Potential Pharmacological Activities

Beyond its direct antiviral and antitumor effects, the immunomodulatory properties of Zebularine and its derivatives are a key area of investigation.

As a DNA methylation inhibitor, Zebularine can modulate the expression of genes involved in immune responses. It has been shown to restrain the expression of pro-inflammatory cytokines such as IFN-γ and IL-17 in both human and murine CD4+ T cells in vitro. frontiersin.org Conversely, it promotes the expression of Foxp3, a key transcription factor for regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance. frontiersin.org

In vivo, Zebularine has been shown to alleviate intraocular inflammation and retinal tissue damage in a murine model of experimental autoimmune uveitis. frontiersin.org Furthermore, it enhances antitumor immunity by reconstructing tumor immunogenicity, promoting dendritic cell maturation, and improving antigen processing and presentation. nih.gov This leads to more effective killing of tumor cells by CD4+ and CD8+ T cells. nih.gov Zebularine also facilitates the infiltration of CD8 T cells and natural killer (NK) cells into the tumor microenvironment. nih.gov These immunomodulatory effects are mediated through the cGAS-STING pathway, which senses cytosolic DNA and triggers an innate immune response. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 Arafluorozebularine and Its Analogues

Impact of Structural Modifications on Antiviral Efficacy

The development of nucleoside analogues as antiviral agents has a rich history, with modifications to the sugar moiety and the pyrimidine (B1678525) base playing a critical role in determining potency and selectivity. mdpi.com For analogues of 2'-Arafluorozebularine, which features a fluorine atom at the 2'-arabinofuranosyl position, SAR studies reveal the nuanced effects of various substitutions.

Studies on a series of 1-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)pyrimidine nucleosides against Hepatitis B Virus (HBV) demonstrated the importance of the base modification. nih.gov While many uracil (B121893) derivatives in this series showed little significant anti-HBV activity, the lead compound, L-FMAU (2'-fluoro-5-methyl-β-L-arabinofuranosyluracil), was highly potent. nih.gov Among the corresponding cytosine analogues, the parent compound (L-FAC) and its 5-iodocytosine (B72790) derivative showed moderate potency against HBV. nih.gov This indicates that in the context of a 2'-fluoro-arabino sugar, a methyl group at the 5-position of the uracil base significantly enhances antiviral activity, while substitutions on the cytosine base are also tolerated and can confer moderate activity.

In other classes of nucleoside analogues, modifications at the 2-position of the purine (B94841) ring have been shown to adversely affect antiviral activity. For example, in studies of triciribine (B1683860) analogues, substitutions at the 2-position with methyl, ethyl, phenyl, chloro, or amino groups resulted in compounds that were less active or completely inactive against HIV-1, HSV-1, and HCMV. nih.gov This was attributed to the inability of these analogues to be phosphorylated into their active forms, highlighting that not all structural positions are amenable to modification. nih.gov Conversely, studies on acyclic selenopurine nucleosides found that 2,6-diaminopurine (B158960) derivatives showed significant anti-human cytomegalovirus (HCMV) activity, suggesting they may act as prodrugs for the active form. mdpi.com The introduction of a carbobicyclic core to lock the sugar ring in a bioactive conformation has also been shown to be critical for potent antiviral efficacy in other nucleoside analogues. biorxiv.org

These findings collectively underscore that the antiviral efficacy of 2'-Arafluorozebularine analogues is highly dependent on the specific location and nature of the structural modification. Changes to the pyrimidine base, particularly at the 5-position, can dramatically alter anti-HBV activity, while modifications at other positions must be carefully considered to ensure the compound can still be metabolized to its active form.

Table 1: Antiviral Activity of 2'-Fluoro-β-L-arabinofuranosyl Pyrimidine Analogues against HBV

| Compound | Base | Substitution at 5-Position | Anti-HBV Activity (EC₅₀ in µM) | Reference |

|---|---|---|---|---|

| L-FMAU (13) | Uracil | Methyl (CH₃) | 0.1 | nih.gov |

| L-FAC (27) | Cytosine | None | 1.4 | nih.gov |

| L-FIAU (35) | Cytosine | Iodo (I) | 5.0 | nih.gov |

| Other Uracil Analogues | Uracil | Various | >10 (Not significant) | nih.gov |

Impact of Structural Modifications on Antitumor Efficacy

The antitumor properties of zebularine (B1662112) and its analogues are closely tied to their molecular structure, particularly modifications on the sugar and base moieties. 2'-Arafluorozebularine itself is a structural analogue of zebularine, with the key difference being the substitution of a hydroxyl group with a fluorine atom at the 2'-position in the arabinose configuration. nih.gov

In vivo studies comparing zebularine, 2'-Arafluorozebularine, and 5-fluorozebularine revealed significant differences in their antitumor efficacy. While zebularine demonstrated notable activity against various leukemia and melanoma models, 2'-Arafluorozebularine was found to be only marginally active at high doses against L1210 leukemia. nih.gov In contrast, the 5-fluoro analogue of zebularine was more active and approximately 100 times more potent than zebularine itself against L1210 leukemia. nih.gov This suggests that fluorination at the 5-position of the pyrimidine ring is significantly more beneficial for antitumor activity in this scaffold than fluorination at the 2'-position of the sugar.

Further SAR studies on related nucleosides have reinforced the importance of the 2'-substituent. In a different series, a 2'-fluoro-4'-selenoarabinocytidine analogue was found to be the most potent compound against several human cancer cell lines, even showing greater potency than the established anticancer drug Ara-C in most cell lines tested. mdpi.com This highlights that the combination of modifications at both the 2' and 4' positions of the sugar ring can lead to highly potent anticancer agents. mdpi.com The nature of the substituent at the 2'-position is critical; for example, the development of gemcitabine, a 2'-deoxy-2',2'-difluorocytidine analogue, from an antiviral lead into a potent chemotherapeutic agent underscores the success of 2'-fluorine modifications. mdpi.com

The mechanism of action often involves incorporation into DNA or RNA, or inhibition of key enzymes. mdpi.comontosight.ai Therefore, structural changes that affect how the analogue is transported into the cell, phosphorylated by kinases, or interacts with its ultimate target will directly impact its antitumor efficacy. For instance, some carbocyclic nucleoside analogues, which lack a glycosidic bond, show enhanced resistance to phosphorylases, increasing their stability. mdpi.com

Table 2: Comparative Antitumor Activity of Zebularine Analogues

| Compound | Structural Modification | Cancer Model | Observed Activity (Increase in Life Span - ILS) | Reference |

|---|---|---|---|---|

| Zebularine | Parent Compound | L1210 Leukemia | ~100% | nih.gov |

| Zebularine | Parent Compound | P388 Leukemia | 50% | nih.gov |

| 2'-Arafluorozebularine | 2'-ara-Fluoro substitution | L1210 Leukemia | 40% (Marginal) | nih.gov |

| 5-Fluorozebularine | 5-Fluoro substitution | L1210 Leukemia | More active & ~100x more potent than Zebularine | nih.gov |

| 5-Fluorozebularine | 5-Fluoro substitution | P388 Leukemia | ~70% (Same as Zebularine, but more potent) | nih.gov |

Computational Approaches to Structure-Activity Relationships

Molecular docking studies, for example, can predict the binding conformations of a ligand within the active site of a target protein. nih.gov This provides valuable insights into the key interactions—such as hydrogen bonds or hydrophobic interactions—that are essential for biological activity. For a series of neuraminidase inhibitors, molecular docking was used to explain the observed SAR, revealing that introducing hydrophobic groups into a specific pocket could enhance binding. nih.gov For analogues of 2'-Arafluorozebularine, docking could be used to model their interaction with target enzymes like DNA methyltransferases or viral polymerases to understand why certain structural modifications enhance or diminish activity.

Computational studies have also been used to analyze the fundamental chemical reactivity of these molecules. A comparative study of zebularine and cytosine using quantum mechanical calculations examined properties like the molecular electrostatic potential (MESP). researchgate.net The analysis showed that zebularine has a less negative electrostatic potential around the C5 position compared to cytosine, which helps to explain why it is a poor substrate for DNA methyltransferase enzymes and thus acts as an inhibitor. researchgate.net Such computational insights into electronic properties can rationalize the biological effects of structural changes, such as the introduction of an electronegative fluorine atom in 2'-Arafluorozebularine.

Cellular Pathways and Pharmacodynamics of 2 Arafluorozebularine

Influence on Cellular Metabolism and Biosynthetic Pathways

2'-Arafluorozebularine, as a nucleoside analog, directly integrates into the fundamental cellular pathways responsible for macromolecule biosynthesis. ontosight.ai Its structural similarity to natural nucleosides allows it to be recognized and processed by cellular enzymes involved in nucleotide metabolism. Upon cellular uptake, 2'-Arafluorozebularine is presumed to undergo phosphorylation by cellular kinases to its active triphosphate form. This process is a critical activation step common to many nucleoside analogs, enabling them to function as substrates for polymerases.

The primary mechanism of action of 2'-Arafluorozebularine is the inhibition of DNA methyltransferases (DNMTs). nih.gov This is achieved through its incorporation into DNA during replication. Once integrated, the compound forms a covalent bond with the DNMT enzyme, effectively trapping it on the DNA strand. wikipedia.org This action not only prevents the methylation of cytosine bases but also leads to the degradation of the trapped enzyme, resulting in a passive, replication-dependent demethylation of the genome. wikipedia.orgnih.gov This widespread demethylation can lead to the re-expression of previously silenced genes, including tumor suppressor genes, which can, in turn, profoundly alter cellular metabolism and biosynthetic activities. nih.gov

Proliferating cells, particularly cancer cells, exhibit a reprogrammed metabolism characterized by increased uptake of nutrients to fuel anabolic pathways for the production of lipids, proteins, and nucleic acids. nih.govnih.gov Key metabolic pathways that are highly active in these cells include:

Glycolysis: For rapid ATP production.

Pentose Phosphate (B84403) Pathway (PPP): To generate ribose-5-phosphate (B1218738) for nucleotide synthesis and NADPH for anabolic reactions and antioxidant defense. nih.gov

Serine and Glycine Synthesis: To provide precursors for proteins, nucleotides (purines), and glutathione. nih.gov

One-Carbon Metabolism: Essential for the synthesis of purines and thymidylate. nih.gov

By disrupting DNA methylation and gene expression patterns, 2'-Arafluorozebularine can indirectly influence these critical metabolic pathways. For instance, the re-expression of a metabolic regulatory gene could alter glucose flux or redirect intermediates from glycolysis into biosynthetic subsidiary pathways. pulsus.com Furthermore, by acting as a fraudulent nucleotide, its incorporation into DNA directly interferes with the biosynthetic pathway of DNA itself, disrupting the accurate replication of the genome required for cell division. ontosight.ai

Table 1: Influence of 2'-Arafluorozebularine on Key Cellular Pathways

| Cellular Pathway | Mechanism of Influence | Consequence |

|---|---|---|

| DNA Biosynthesis | Incorporation of the analog into the growing DNA strand. | Disruption of DNA replication and integrity. ontosight.ai |

| DNA Methylation | Covalent trapping and subsequent degradation of DNA methyltransferase (DNMT) enzymes. nih.govwikipedia.org | Global DNA hypomethylation, leading to altered gene expression. wikipedia.org |

| Nucleotide Metabolism | Acts as a substrate for cellular kinases to become activated. | Competes with natural nucleosides, interfering with nucleotide pool balance. |

| Gene Transcription | Reactivation of genes silenced by promoter hypermethylation. | Altered synthesis of proteins, including enzymes that regulate metabolic pathways. nih.gov |

Pharmacodynamic Relationships in Preclinical Models

The relationship between the concentration of 2'-Arafluorozebularine and its pharmacological effect (pharmacodynamics) is a critical aspect of its preclinical evaluation. alimentiv.com In preclinical models, such as human tumor xenografts in mice, pharmacodynamic studies aim to link the drug's exposure (pharmacokinetics) to a measurable biological response at the target site. nih.govals.net For a DNMT inhibitor like 2'-Arafluorozebularine, relevant pharmacodynamic endpoints include the degree of DNA demethylation, re-expression of specific methylated genes, and, ultimately, the inhibition of tumor growth. nih.govsdu.dk

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to describe and predict the time course of these effects. accp1.orgnih.gov In preclinical studies, different doses of the compound are administered, and both drug concentrations in plasma and the pharmacodynamic effect in tumor tissue are measured over time. This allows for the establishment of an exposure-response relationship. accp1.org For instance, studies with related DNMT inhibitors have demonstrated that a certain threshold of drug exposure is required to achieve a significant reduction in DNA methylation and subsequent anti-tumor activity. nih.gov

The pharmacodynamic effect of 2'-Arafluorozebularine is inherently linked to the cell cycle, as its primary mechanism requires incorporation into replicating DNA. nih.gov This suggests that its effect may be more pronounced in rapidly proliferating cells. Preclinical models allow for the investigation of these complex relationships. For example, a study might correlate the trough concentration (Cmin) of the drug at steady-state with the percentage of demethylation in a specific gene's promoter region within the tumor tissue. These data are vital for projecting the potential therapeutic dose and schedule for clinical trials. alimentiv.comals.net

Table 2: Illustrative Preclinical Pharmacodynamic (PD) Findings for DNMT Inhibitors

| Preclinical Model | PD Endpoint Measured | Observation | Reference |

|---|---|---|---|

| Human Cancer Cell Xenograft | Tumor Growth Inhibition | Dose-dependent inhibition of tumor volume. | nih.gov |

| Patient-Derived Xenograft (TNBC) | Gene Expression (e.g., IL-1) | Upregulation of specific genes following treatment. | sdu.dk |

| Renal Cancer Xenograft | Target Substrate Accumulation (Met-EF1α) | A target PD level was identified that correlated with anti-tumor efficacy. | nih.gov |

| In Vitro Cancer Cell Lines | p21 Gene Expression | Induction of p21 associated with growth inhibition in cancer cells but not normal fibroblasts. | nih.gov |

Investigation of Receptor Occupancy in Experimental Systems

In the context of 2'-Arafluorozebularine, "receptor occupancy" does not refer to the binding of a drug to a traditional cell surface receptor. Instead, it describes the engagement of the drug with its intracellular target, the DNA methyltransferase (DNMT) enzyme. meliordiscovery.com The mechanism of action, which involves the formation of a covalent adduct between the incorporated drug in the DNA and the DNMT enzyme, represents a unique and irreversible form of target engagement. wikipedia.org

Investigating this target engagement in experimental systems, such as in vitro cell cultures, is crucial for understanding the compound's potency and mechanism. The "occupancy" of the DNMT target can be quantified not by measuring reversible binding, but by assessing the consequences of the irreversible trapping mechanism. nih.gov A primary method to measure this is to quantify the depletion of the DNMT protein pool. Following treatment with the compound, the formation of DNMT-DNA adducts leads to the degradation of the enzyme, and the reduction in total cellular DNMT levels can be measured using techniques like Western blotting or mass spectrometry.

Experimental systems allow for the establishment of a clear concentration-response curve, linking the concentration of 2'-Arafluorozebularine to the percentage of DNMT1 depletion. For example, cancer cell lines can be incubated with increasing concentrations of the drug, and the remaining levels of DNMT1 can be quantified after a set period. This provides a direct measure of target engagement. This is analogous to how receptor occupancy is used for other drugs to understand the relationship between drug concentration and the extent of target interaction needed for a pharmacological effect. meliordiscovery.comnih.gov

Preclinical Pharmacological Characterization of 2 Arafluorozebularine

Pharmacokinetic Processes in Preclinical Species (e.g., absorption mechanisms, distribution patterns, metabolic pathways, excretion routes)

No data is available regarding the absorption, distribution, metabolism, and excretion (ADME) of 2'-Arafluorozebularine in any preclinical species.

Proof-of-Concept Studies in Relevant Preclinical Models

There are no published proof-of-concept studies detailing the efficacy or mechanism of action of 2'-Arafluorozebularine in relevant preclinical models for any disease state.

Integration of Pharmacokinetics and Pharmacodynamics for Preclinical Evaluation

Without foundational data on the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), an analysis of their integration for a preclinical evaluation of 2'-Arafluorozebularine is not possible.

Mechanisms of Resistance to 2 Arafluorozebularine

Viral Resistance Mechanisms (e.g., target mutations, altered replication machinery)

Viruses, particularly those with high replication rates and error-prone polymerases like many RNA viruses, can rapidly develop resistance to antiviral drugs. nih.gov For nucleoside analogs, this resistance typically arises from specific genetic changes that either prevent the drug from being activated or block its interaction with the viral replication machinery. nih.govnih.gov

Target Mutations : The primary targets for nucleoside analogs are viral polymerases (e.g., reverse transcriptase or RNA-dependent RNA polymerase). nih.gov Mutations within the gene encoding these enzymes can alter the drug-binding site, reducing the enzyme's affinity for the activated form of 2'-Arafluorozebularine triphosphate. nih.gov This allows the viral polymerase to preferentially incorporate natural nucleosides, continuing viral replication even in the presence of the drug. In some instances, a single amino acid substitution can lead to high-level resistance. nih.gov

Altered Replication Machinery : Beyond the polymerase itself, mutations in other viral enzymes involved in nucleoside metabolism can also confer resistance. For viruses that rely on their own kinases to phosphorylate the nucleoside analog to its active triphosphate form, mutations that lead to a loss or alteration of this kinase activity are a common resistance mechanism. nih.gov This prevents the crucial first step in the drug's activation pathway. Viruses can also alter their replication machinery in ways that affect the fidelity or processivity of the polymerase, indirectly impacting the incorporation of nucleoside analogs. nih.gov

| Viral Resistance Mechanism | Description | Potential Consequence for 2'-Arafluorozebularine |

| Target Enzyme Mutations | Amino acid substitutions in the viral polymerase reduce the binding affinity for the activated drug. nih.gov | Reduced incorporation of 2'-Arafluorozebularine triphosphate into the viral genome, allowing replication to proceed. |

| Altered Viral Kinase Activity | Mutations in viral nucleoside kinases prevent the initial phosphorylation (activation) of the prodrug. nih.gov | 2'-Arafluorozebularine is not converted to its active monophosphate form, rendering it ineffective. |

| Changes in Replication Complex | Modifications to accessory proteins in the viral replication machinery that may indirectly affect drug incorporation. nih.gov | Decreased overall efficacy of the drug due to less efficient interaction with the replication complex. |

Cellular Resistance Mechanisms (e.g., altered compound uptake, efflux pump activity, target modification)

In the context of cancer therapy, resistance to 2'-Arafluorozebularine would likely arise from changes within the host cell that limit the drug's ability to reach its target and exert its cytotoxic effects. These mechanisms are common across many nucleoside analogs.

Altered Compound Uptake : Nucleoside analogs like 2'-Arafluorozebularine are typically hydrophilic and require specialized transporter proteins to enter the cell. A reduction in the expression or function of these nucleoside transporters can significantly decrease the intracellular concentration of the drug, leading to resistance.

Efflux Pump Activity : Cells can actively expel cytotoxic compounds using ATP-binding cassette (ABC) transporters. nih.gov Overexpression of these efflux pumps, such as P-glycoprotein (MDR1), is a well-known mechanism of multidrug resistance. nih.gov These pumps can recognize and transport a wide array of structurally diverse molecules, and it is plausible that they could extrude 2'-Arafluorozebularine from the cell, thereby lowering its intracellular concentration below therapeutic levels.

Target Modification : This is one of the most significant mechanisms of resistance to nucleoside analogs.

Deficiency in Activating Enzymes : 2'-Arafluorozebularine, like other cytidine (B196190) analogs, likely requires phosphorylation to its active triphosphate form by cellular kinases, with deoxycytidine kinase (dCK) being the critical initial enzyme. aacrjournals.orgnih.gov A common mechanism of acquired resistance is the downregulation or mutational inactivation of dCK. aacrjournals.orgnih.gov Cells with reduced dCK activity cannot efficiently convert the drug into its active form, leading to a high level of resistance. aacrjournals.orgnih.gov

Increased Levels of Competing Nucleotides : The cytotoxic action of nucleoside analogs depends on their incorporation into DNA or RNA, where they compete with natural nucleoside triphosphates. nih.gov An increase in the intracellular pool of the corresponding natural nucleotide (in this case, deoxycytidine triphosphate, dCTP) can outcompete the analog for incorporation by DNA polymerase, thereby diminishing the drug's effect. nih.gov Studies on related compounds have shown that a significant increase in the natural dATP pool confers a high degree of resistance to F-ara-A by competing with F-ara-ATP for DNA incorporation. nih.gov

Alterations in Drug-Inactivating Enzymes : Zebularine (B1662112) is known to be an inhibitor of cytidine deaminase, an enzyme that can inactivate other cytidine analogs. researchgate.net If 2'-Arafluorozebularine is also a substrate for this or other deaminases, an increase in the activity of such inactivating enzymes could represent another avenue for resistance.

| Cellular Resistance Mechanism | Description | Potential Consequence for 2'-Arafluorozebularine |

| Altered Compound Uptake | Decreased expression or function of cellular nucleoside transporters. | Reduced influx of 2'-Arafluorozebularine into the cell. |

| Increased Efflux Pump Activity | Overexpression of ATP-binding cassette (ABC) transporters that actively expel the drug from the cell. nih.govnih.gov | Lowered intracellular concentration of 2'-Arafluorozebularine. |

| Target Modification | - Downregulation or mutation of deoxycytidine kinase (dCK). aacrjournals.orgnih.gov- Increased intracellular pools of competing dCTP. nih.gov- Increased activity of drug-inactivating enzymes. researchgate.net | - Failed activation of the prodrug to its cytotoxic triphosphate form.- Reduced incorporation of the drug into DNA.- Enhanced degradation of the drug before it can act. |

Academic Strategies to Mitigate Acquired Resistance

Overcoming drug resistance is a major focus of academic and clinical research. Several strategies could be explored to mitigate or circumvent resistance to 2'-Arafluorozebularine.

Combination Therapy : A primary strategy is to use the drug in combination with other agents that have different mechanisms of action and non-overlapping resistance profiles. For example, combining 2'-Arafluorozebularine with a drug that is not dependent on dCK for activation could be effective against dCK-deficient resistant cells.

Inhibition of Resistance-Conferring Proteins : Another approach involves the co-administration of inhibitors that block the mechanisms of resistance. This could include the development of potent efflux pump inhibitors to prevent the drug from being removed from the cell or inhibitors of enzymes that inactivate 2'-Arafluorozebularine.

Modulation of Cellular Metabolism : For resistance caused by increased pools of competing natural nucleosides, it may be possible to co-administer agents that deplete these pools. For instance, hydroxyurea, which inhibits ribonucleotide reductase, can alter the balance of deoxynucleotide pools and has been shown to enhance the action of F-ara-A in resistant cells. nih.gov

Development of Second-Generation Analogs : Understanding the specific mutations that lead to resistance can guide the rational design of new derivatives of 2'-Arafluorozebularine. These second-generation compounds could be engineered to be less susceptible to inactivation, have a higher affinity for mutated target enzymes, or be less recognizable by efflux pumps.

| Mitigation Strategy | Description | Rationale |

| Combination Therapy | Co-administration with agents having different mechanisms of action or resistance profiles. | To target both drug-sensitive and potentially resistant cell populations simultaneously. |

| Inhibition of Resistance Mechanisms | Use of efflux pump inhibitors or inhibitors of drug-inactivating enzymes. | To restore the intracellular concentration and activity of 2'-Arafluorozebularine. |

| Metabolic Modulation | Co-administration of drugs that alter nucleotide pools, such as hydroxyurea. nih.gov | To increase the competitive advantage of the drug analog over natural nucleosides for incorporation into DNA. |

| Rational Drug Design | Development of new analogs based on an understanding of resistance mechanisms. | To create compounds that can overcome specific resistance mechanisms, such as binding to mutated targets or evading efflux. |

Advanced Research Methodologies Applied to 2 Arafluorozebularine Studies

In Silico and Computational Modeling Approaches

Computational methods have become indispensable in modern drug discovery and are particularly useful in the study of compounds like 2'-Arafluorozebularine.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comresearchgate.netmdpi.com In the context of 2'-Arafluorozebularine, docking studies are used to model its interaction with the active site of its primary targets, DNA methyltransferases (DNMTs). nih.gov These simulations can provide insights into the specific amino acid residues involved in binding and help to explain the compound's inhibitory activity. nih.gov The binding energy calculated from these simulations can also help in prioritizing analogs with potentially higher affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.govlibretexts.orgnih.gov For 2'-Arafluorozebularine, QSAR models can be developed by synthesizing and testing a series of related analogs with varying structural modifications. nih.gov The resulting data can be used to build models that predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective inhibitors. longdom.orgnih.gov

Systems Pharmacology:

Systems pharmacology integrates computational and experimental approaches to understand how drugs affect complex biological systems. nih.govnih.gov For 2'-Arafluorozebularine, a systems pharmacology approach would involve analyzing its effects on multiple cellular pathways and networks, not just its primary target. This can help to identify potential off-target effects, predict synergistic interactions with other drugs, and understand the broader biological consequences of inhibiting DNA methylation. nih.gov

Table 2: In Silico Approaches in 2'-Arafluorozebularine Research

| Approach | Description | Application to 2'-Arafluorozebularine |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. nih.govmdpi.comresearchgate.netmdpi.com | Modeling the interaction with DNMTs and CDA to understand binding modes and guide analog design. nih.gov |

| QSAR Modeling | Relates the chemical structure of compounds to their biological activity. longdom.orgnih.govlibretexts.orgnih.gov | Predicting the inhibitory potency of new 2'-Arafluorozebularine analogs to prioritize synthesis. nih.gov |

| Systems Pharmacology | Studies the effects of a drug on the entire biological system. nih.govnih.gov | Identifying network-level effects of DNMT inhibition and predicting potential combination therapies. nih.gov |

High-Throughput Screening for Related Compounds and Targets

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical and/or biological compounds. nih.govuiowa.eduplos.org

Screening for Related Compounds:

HTS assays are crucial for identifying new chemical entities with similar or improved activity to 2'-Arafluorozebularine. These screens can be designed to identify inhibitors of DNMTs or compounds that are activated by specific kinases. nih.govuiowa.eduplos.org Libraries of small molecules can be screened using in vitro assays, and hits can then be further validated and optimized. plos.org

Identifying New Targets:

HTS can also be used to identify new molecular targets for 2'-Arafluorozebularine or to find compounds that synergize with its activity. For instance, a screen could be performed to identify compounds that enhance the cytotoxic effects of 2'-Arafluorozebularine in cancer cells. CRISPR-based genetic screens can also be employed in a high-throughput manner to identify genes that, when inhibited, sensitize cells to 2'-Arafluorozebularine treatment. asm.org

Table 3: High-Throughput Screening Strategies

| Screening Type | Description | Relevance to 2'-Arafluorozebularine |

| Compound Screening | Testing large libraries of small molecules for a specific biological activity. nih.govuiowa.eduplos.org | Discovering novel DNMT inhibitors or compounds with similar mechanisms of action. |

| Target Identification | Identifying the molecular targets of a compound or finding targets that modulate its activity. | Uncovering new cellular pathways affected by 2'-Arafluorozebularine and identifying potential combination therapy targets. |

| Genetic Screening | Using techniques like CRISPR to identify genes that influence a cell's response to a drug. asm.org | Identifying genes that confer sensitivity or resistance to 2'-Arafluorozebularine. |

Advanced Analytical Derivatization Strategies for Detection and Characterization

The accurate detection and characterization of 2'-Arafluorozebularine and its metabolites in biological matrices are essential for preclinical and clinical studies. Advanced analytical derivatization strategies are often employed to enhance the sensitivity and selectivity of detection methods. researchgate.netnih.govmdpi.comresearchgate.net

Derivatization involves chemically modifying the analyte to improve its analytical properties, such as its volatility for gas chromatography (GC) or its detectability by fluorescence or mass spectrometry (MS) in liquid chromatography (LC). researchgate.netnih.govmdpi.comresearchgate.net For a polar molecule like 2'-Arafluorozebularine, derivatization can be used to:

Increase Volatility: For GC-MS analysis, silylation is a common derivatization technique to make polar compounds more volatile.

Enhance Ionization Efficiency: For LC-MS analysis, derivatization can introduce a readily ionizable group to improve signal intensity.

Improve Chromatographic Separation: Modifying the polarity of the molecule can lead to better peak shape and resolution in chromatographic methods.

Introduce a Fluorophore or Chromophore: For fluorescence or UV-Vis detection, a derivatizing agent containing a fluorescent or UV-absorbing moiety can be used to significantly increase detection sensitivity. nih.gov

The choice of derivatization strategy depends on the analytical technique being used and the specific functional groups present in the 2'-Arafluorozebularine molecule.

Table 4: Analytical Derivatization Techniques

| Technique | Principle | Potential Application for 2'-Arafluorozebularine |

| Silylation | Replacement of active hydrogens with a trimethylsilyl (B98337) group to increase volatility and thermal stability. | GC-MS analysis of 2'-Arafluorozebularine and its metabolites. |

| Acylation | Introduction of an acyl group to improve chromatographic properties and introduce a detectable tag. | LC-UV or LC-MS analysis by introducing a chromophore or a group that enhances ionization. |

| Fluorescent Labeling | Attachment of a fluorescent tag to enable highly sensitive detection. nih.gov | Quantification of low concentrations of 2'-Arafluorozebularine in biological samples using HPLC with fluorescence detection. |

Future Directions in 2 Arafluorozebularine Research

Exploration of Unexplored Biological Activities and Therapeutic Niches

While the primary focus of zebularine-related research has been on its DNMT inhibitory activity and consequent anticancer properties, the unique structural modifications of 2'-Arafluorozebularine may confer novel biological activities. Future research should extend beyond oncology to explore its potential in other therapeutic areas where epigenetic dysregulation is a known factor.

Potential Unexplored Therapeutic Areas:

| Therapeutic Area | Rationale for Exploration |

| Neurodegenerative Diseases | Aberrant DNA methylation patterns have been implicated in conditions such as Alzheimer's and Parkinson's disease. The potential of 2'-Arafluorozebularine to modulate these epigenetic marks could offer a novel therapeutic strategy. |

| Autoimmune Disorders | Epigenetic mechanisms play a crucial role in regulating immune cell differentiation and function. Investigating the immunomodulatory effects of 2'-Arafluorozebularine could lead to new treatments for diseases like lupus and rheumatoid arthritis. |

| Viral Infections | Some viruses utilize the host's epigenetic machinery for their replication and latency. The antiviral potential of fluorinated nucleoside analogues is well-established, and exploring 2'-Arafluorozebularine's activity against a broad spectrum of viruses is a logical next step. |

| Metabolic Disorders | Epigenetic changes are increasingly recognized as contributors to the development of metabolic diseases, including diabetes and obesity. Research into the effects of 2'-Arafluorozebularine on metabolic pathways could uncover new therapeutic applications. |

Furthermore, the potential for synergistic effects when combining 2'-Arafluorozebularine with other therapeutic agents is a critical area for future studies. Combination therapies could enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages, thereby minimizing side effects.

Development of Novel Analogues with Enhanced Potency or Selectivity

The synthesis of novel analogues of 2'-Arafluorozebularine represents a key strategy for improving its therapeutic index. Modifications to its chemical structure could lead to derivatives with enhanced potency, greater selectivity for specific DNMT isoforms, or improved pharmacokinetic properties.

Strategies for Analogue Development:

Modifications of the Pyrimidine (B1678525) Ring: Alterations to the core heterocyclic structure could influence the compound's interaction with the active site of DNMTs, potentially increasing its inhibitory activity.

Substitution at the 5'-Position: Introducing different functional groups at the 5'-hydroxyl position can impact the compound's metabolic stability and cellular uptake.

Stereochemical Variations: Exploring different stereoisomers of the fluorinated sugar moiety could lead to compounds with altered biological activity and target specificity.

The design and synthesis of these new analogues will require a multidisciplinary approach, combining computational modeling to predict binding affinities with advanced synthetic organic chemistry to create the target molecules. Subsequent in vitro and in vivo evaluations will be crucial to identify candidates with superior therapeutic profiles.

Refinement of Preclinical Models for Enhanced Translational Relevance

To accurately predict the clinical efficacy of 2'-Arafluorozebularine and its future analogues, the development and refinement of preclinical models are essential. Traditional two-dimensional cell culture and xenograft models, while useful, often fail to fully recapitulate the complexity of human diseases.

Advanced Preclinical Models:

| Model Type | Advantages and Relevance |

| Patient-Derived Xenografts (PDXs) | PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, better preserve the heterogeneity and microenvironment of the original tumor, offering a more predictive platform for evaluating anticancer efficacy. |

| Organoid Cultures | Three-dimensional organoid models derived from patient stem cells can mimic the structure and function of specific organs, providing a powerful in vitro system for studying disease mechanisms and drug responses in a more physiologically relevant context. |

| Genetically Engineered Mouse Models (GEMMs) | GEMMs that incorporate specific genetic mutations relevant to human diseases can provide valuable insights into the in vivo mechanisms of action and potential resistance pathways for 2'-Arafluorozebularine. |

| Humanized Mouse Models | For studying immunomodulatory effects, mouse models with a reconstituted human immune system are invaluable for assessing the interplay between the compound and immune cells. |

The use of these advanced models will facilitate a more robust preclinical evaluation of 2'-Arafluorozebularine, increasing the likelihood of successful clinical translation.

Integration of Emerging Methodologies for Comprehensive Compound Characterization

A thorough understanding of the molecular mechanisms of action of 2'-Arafluorozebularine is fundamental to its future development. The integration of cutting-edge analytical and "omics" technologies will enable a comprehensive characterization of its biological effects.

Emerging Characterization Methodologies:

Proteomics and Metabolomics: These approaches can provide a global view of the changes in protein expression and metabolic pathways induced by 2'-Arafluorozebularine, offering insights into its downstream effects beyond DNMT inhibition.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques are crucial for detailed pharmacokinetic studies, including the identification and quantification of the compound and its metabolites in biological samples.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of 2'-Arafluorozebularine in complex with its target enzymes, providing a molecular basis for its mechanism of action and guiding the design of more potent analogues.

Next-Generation Sequencing: Epigenome-wide sequencing methods, such as whole-genome bisulfite sequencing, will be instrumental in mapping the specific changes in DNA methylation patterns induced by the compound across the entire genome.

By embracing these advanced methodologies, researchers can build a comprehensive understanding of 2'-Arafluorozebularine's pharmacological profile, which will be critical for its successful progression towards clinical application.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2'-Arafluorozebularine in academic laboratories?

- Methodological Answer : Synthesis typically involves fluorination at the 2'-arabino position of zebularine derivatives. Key steps include protecting group strategies (e.g., acetyl or benzoyl groups) to ensure regioselectivity, followed by fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents . Characterization requires NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and purity (>95% by HPLC). For reproducibility, document reaction conditions (temperature, solvent, catalyst) in supplementary materials and cross-reference with established zebularine synthesis protocols .

Q. How can researchers validate the enzymatic inhibition activity of 2'-Arafluorozebularine against cytidine deaminase?

- Methodological Answer : Use in vitro assays with recombinant cytidine deaminase and monitor substrate conversion (e.g., cytidine to uridine) via UV-Vis spectroscopy or LC-MS. Include positive controls (e.g., tetrahydrouridine, a known inhibitor) and negative controls (no inhibitor). Calculate IC₅₀ values using dose-response curves (non-linear regression analysis). Ensure triplicate trials and statistical validation (e.g., Student’s t-test) to confirm significance .

Q. What criteria should be used to assess the purity and stability of 2'-Arafluorozebularine in experimental settings?

- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 260 nm. Stability studies involve storing the compound under varying conditions (pH, temperature) and analyzing degradation products over time using mass spectrometry. Document all conditions in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictory data on the selectivity of 2'-Arafluorozebularine across different enzyme isoforms be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, enzyme concentration) or isoform-specific kinetics. Perform comparative studies using isoform-purified enzymes under standardized conditions. Use kinetic parameters (Km, Vmax) and molecular docking simulations to identify structural determinants of selectivity. Cross-validate findings with mutagenesis studies targeting active-site residues .

Q. What experimental designs are optimal for evaluating the epigenetic effects of 2'-Arafluorozebularine in cellular models?

- Methodological Answer : Use genome-wide DNA methylation profiling (e.g., bisulfite sequencing or MeDIP-seq) in treated vs. untreated cells. Pair this with RNA-seq to correlate methylation changes with gene expression. Include controls for off-target effects (e.g., CRISPR knockouts of cytidine deaminase). Ensure sample sizes are statistically powered (e.g., n ≥ 3 biological replicates) .

Q. How should researchers address variability in 2'-Arafluorozebularine’s bioavailability across in vivo models?

- Methodological Answer : Variability may stem from differences in metabolism or tissue distribution. Conduct pharmacokinetic studies (plasma/tissue concentration-time curves) across multiple models (e.g., murine vs. primate). Use LC-MS/MS for quantitation and compartmental modeling (e.g., non-linear mixed-effects modeling) to identify interspecies differences. Validate findings with radiolabeled compound tracking .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity of 2'-Arafluorozebularine?

- Methodological Answer : Use a sigmoidal dose-response model (Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, employ bioinformatics pipelines (e.g., R/Bioconductor packages) to normalize and cluster results. Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How can researchers distinguish between on-target and off-target effects of 2'-Arafluorozebularine in transcriptomic studies?

- Methodological Answer : Integrate CRISPR-Cas9 knockouts of the target enzyme with transcriptomic profiling. Compare gene expression changes in wild-type vs. knockout models treated with the compound. Use pathway enrichment analysis (e.g., GSEA) to identify overlapping and unique pathways, highlighting potential off-target effects .

Tables for Key Parameters

Guidance for Addressing Contradictions

- Step 1 : Replicate experiments under identical conditions to confirm reproducibility .

- Step 2 : Compare methodologies (e.g., enzyme source, assay buffer) to identify variables influencing results .

- Step 3 : Use orthogonal techniques (e.g., isothermal titration calorimetry vs. enzymatic assays) to cross-validate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.